molecular formula C22H24Sn B14698373 Tribenzyl(methyl)stannane CAS No. 17841-74-6

Tribenzyl(methyl)stannane

Katalognummer: B14698373
CAS-Nummer: 17841-74-6
Molekulargewicht: 407.1 g/mol
InChI-Schlüssel: ZDUCAYRQGBSUHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tribenzyl(methyl)stannane is an organotin compound characterized by the presence of three benzyl groups and one methyl group attached to a central tin atom. Organotin compounds are known for their versatility in organic synthesis and industrial applications due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tribenzyl(methyl)stannane can be synthesized through various methods, including the reaction of tribenzylstannane with methyl lithium or methyl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the organometallic reagents .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. Industrial methods may also involve the use of automated systems to handle the reagents and control the reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Tribenzyl(methyl)stannane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various organotin compounds with different functional groups, which can be further utilized in organic synthesis .

Wirkmechanismus

The mechanism of action of tribenzyl(methyl)stannane involves the formation of stannyl radicals, which participate in various radical-mediated reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new carbon-tin bonds. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tribenzyl(methyl)stannane is unique due to the presence of both benzyl and methyl groups, which provide distinct reactivity patterns compared to other organotin compounds. This uniqueness makes it valuable in specific synthetic applications where selective reactivity is required .

Eigenschaften

CAS-Nummer

17841-74-6

Molekularformel

C22H24Sn

Molekulargewicht

407.1 g/mol

IUPAC-Name

tribenzyl(methyl)stannane

InChI

InChI=1S/3C7H7.CH3.Sn/c3*1-7-5-3-2-4-6-7;;/h3*2-6H,1H2;1H3;

InChI-Schlüssel

ZDUCAYRQGBSUHH-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.